molecular formula C7H6INO3 B2980308 Methyl 5-hydroxy-6-iodo-2-pyridinecarboxylate CAS No. 1255098-43-1

Methyl 5-hydroxy-6-iodo-2-pyridinecarboxylate

Cat. No. B2980308
M. Wt: 279.033
InChI Key: HZDLQMATQQHPQS-UHFFFAOYSA-N
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Description

“Methyl 5-hydroxy-6-iodo-2-pyridinecarboxylate” is a chemical compound with the molecular formula C7H6INO3. It is a derivative of “Methyl 5-hydroxy-2-pyridinecarboxylate”, which has the molecular formula C7H7NO3 .


Physical And Chemical Properties Analysis

“Methyl 5-hydroxy-6-iodo-2-pyridinecarboxylate” has a molecular weight of 279.033. The related compound “Methyl 5-hydroxy-2-pyridinecarboxylate” has an average mass of 153.135 Da and a monoisotopic mass of 153.042587 Da .

Scientific Research Applications

Organic Synthesis and Catalysis

Methyl 5-hydroxy-6-iodo-2-pyridinecarboxylate serves as a versatile intermediate in organic synthesis, particularly in the construction of complex heterocyclic compounds. For instance, it can participate in phosphine-catalyzed [4 + 2] annulations to synthesize highly functionalized tetrahydropyridines, demonstrating its utility in creating compounds with potential biological activity (Zhu, Lan, & Kwon, 2003). Additionally, its involvement in oxidative damage studies, such as the elucidation of oxidative products of 5-methylcytosine in DNA, suggests its indirect role in understanding and manipulating biological molecules (Zuo, Boorstein, & Teebor, 1995).

Drug Discovery and Pharmaceutical Research

In pharmaceutical research, derivatives of Methyl 5-hydroxy-6-iodo-2-pyridinecarboxylate have been explored for their potential therapeutic effects. For example, compounds synthesized from pyridinecarboxylate derivatives have been evaluated for their antimicrobial activities, highlighting the chemical's relevance in the development of new antibiotics and antifungal agents (Al-Omar & Amr, 2010).

Enzymatic and Chemical Transformations

The ability of Methyl 5-hydroxy-6-iodo-2-pyridinecarboxylate to undergo various enzymatic and chemical transformations underscores its utility in synthetic biology and chemistry. For instance, whole-cell catalysis using Burkholderia sp. MAK1 has been applied for regioselective oxyfunctionalization of pyridine derivatives, including 5-hydroxylation, demonstrating innovative approaches to synthesizing hydroxylated pyridines with applications in chemical industry (Stankevičiūtė et al., 2016).

Material Science

In material science, the chemical properties of Methyl 5-hydroxy-6-iodo-2-pyridinecarboxylate contribute to the development of novel materials with unique physical and chemical properties. This is exemplified by research into the synthesis of pyridine-based Schiff bases, which have shown potential as antimicrobial agents, thereby extending the applications of this chemical into areas such as coatings and material preservation (Al-Omar & Amr, 2010).

Future Directions

The future directions for research on “Methyl 5-hydroxy-6-iodo-2-pyridinecarboxylate” could include exploring its potential biological activities, studying its chemical reactions, and developing methods for its synthesis. Given the interest in similar compounds, such as indole derivatives , it’s possible that “Methyl 5-hydroxy-6-iodo-2-pyridinecarboxylate” could also have interesting properties worth investigating.

properties

IUPAC Name

methyl 5-hydroxy-6-iodopyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-7(11)4-2-3-5(10)6(8)9-4/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDLQMATQQHPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-hydroxy-6-iodopicolinate

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